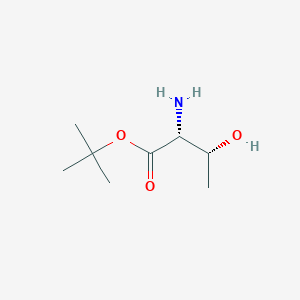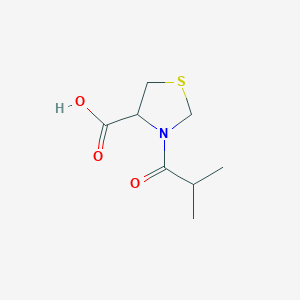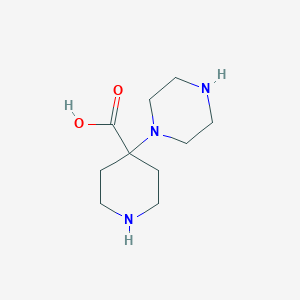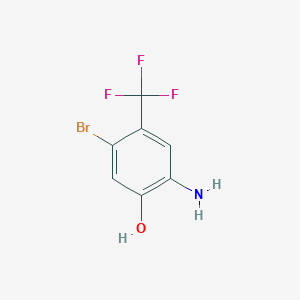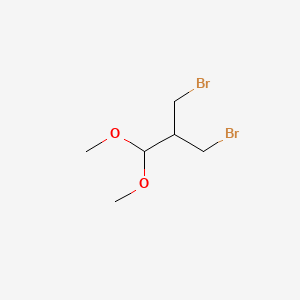
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane: is an organic compound that belongs to the class of brominated alkanes. It is characterized by the presence of two bromine atoms and two methoxy groups attached to a propane backbone. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane typically involves the bromination of 2-(bromomethyl)-1,1-dimethoxypropane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-(bromomethyl)-1,1-dimethoxypropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild to moderate conditions (room temperature to 50°C).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions and elevated temperatures (50-100°C).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-(hydroxymethyl)-1,1-dimethoxypropane, 2-(cyanomethyl)-1,1-dimethoxypropane, or 2-(aminomethyl)-1,1-dimethoxypropane can be formed.
Elimination Products: The major product of elimination is 2-(bromomethyl)-1,1-dimethoxypropene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials that require brominated intermediates.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The presence of methoxy groups can stabilize the intermediate carbocations formed during these reactions, facilitating the overall process.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-(bromomethyl)propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of methoxy groups.
3-Bromo-2-(bromomethyl)propene: This compound is an unsaturated analog with a double bond in the propane backbone.
Uniqueness: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is unique due to the presence of both bromine and methoxy groups. This combination of functional groups provides a versatile reactivity profile, making it useful in various synthetic applications. The methoxy groups also offer additional stability to the molecule, which can be advantageous in certain reactions.
Eigenschaften
CAS-Nummer |
1049677-56-6 |
|---|---|
Molekularformel |
C6H12Br2O2 |
Molekulargewicht |
275.97 g/mol |
IUPAC-Name |
3-bromo-2-(bromomethyl)-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H12Br2O2/c1-9-6(10-2)5(3-7)4-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZLNWUQYSDLPLDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(CBr)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


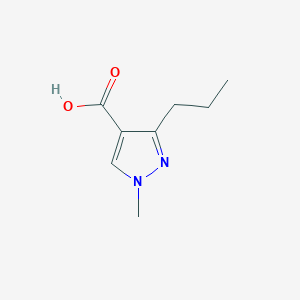

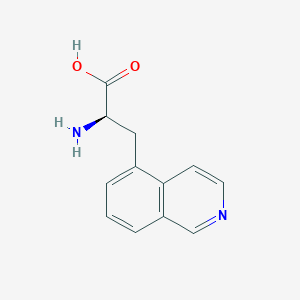
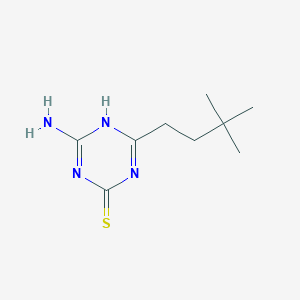
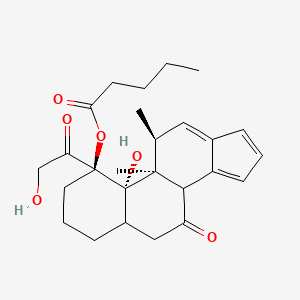
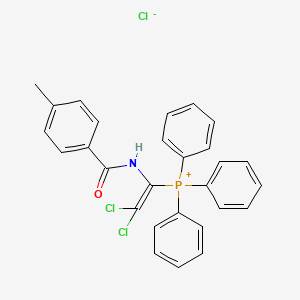


![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

